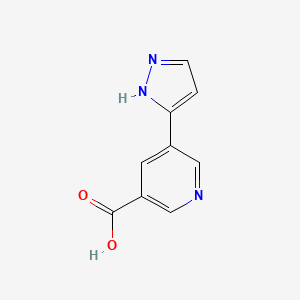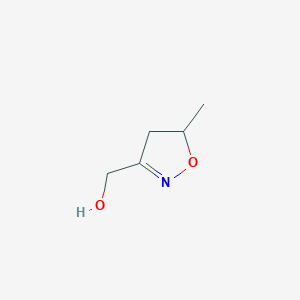
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol typically involves the 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride . The reactions are carried out at room temperature in methanol or using excess compound as a solvent. For example, the reaction of 6-methyluracil-5-carboximidoyl chloride with allyl alcohol in methanol yields the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce various substituted oxazoles.
科学的研究の応用
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
類似化合物との比較
Similar Compounds
4,5-Dihydro-1,2-oxazole: Similar structure but lacks the methyl group at the 5-position.
Isoxazole: Contains a similar five-membered ring but with different positioning of the nitrogen and oxygen atoms.
1,3-Oxazole: Another heterocyclic compound with a different arrangement of atoms in the ring.
Uniqueness
(5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the hydroxyl group at the methanol moiety can lead to distinct properties compared to other oxazole derivatives .
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol |
InChI |
InChI=1S/C5H9NO2/c1-4-2-5(3-7)6-8-4/h4,7H,2-3H2,1H3 |
InChIキー |
VESQBUPIOORQDE-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=NO1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Ethylphenyl)-2,3-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B13563270.png)
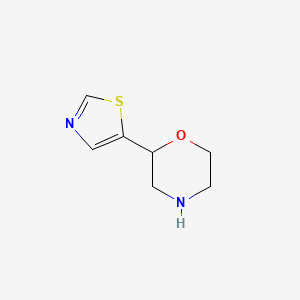
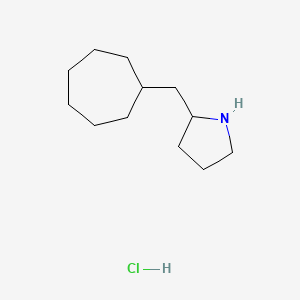
![3-[4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13563292.png)
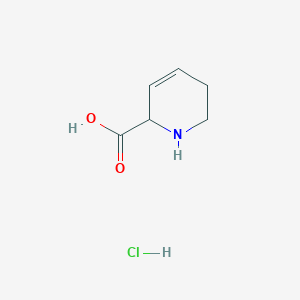
![6-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13563300.png)
![6-bromo-1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole](/img/structure/B13563301.png)
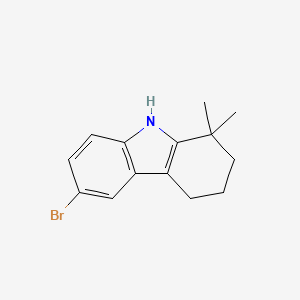


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3-hydroxyphenyl)propanoicacid](/img/structure/B13563328.png)
![Ethyl5-methyl-1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B13563336.png)
